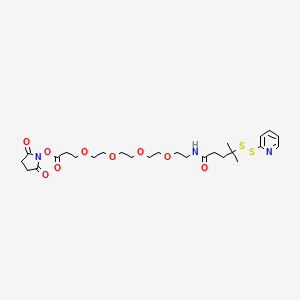
Py-ds-dmBut-amido-PEG4-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Py-ds-dmBut-amido-PEG4-NHS ester: is a cleavable four-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted drug delivery, where it facilitates the attachment of cytotoxic drugs to antibodies, allowing for precise targeting of cancer cells while minimizing damage to healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Py-ds-dmBut-amido-PEG4-NHS ester involves several steps, typically starting with the preparation of the PEG linker. The PEG linker is then functionalized with an amido group and subsequently linked to the NHS ester. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Py-ds-dmBut-amido-PEG4-NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with amine groups on antibodies or other molecules to form stable amide bonds .
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to enhance the reaction rate. The reactions are typically carried out under mild conditions to preserve the integrity of the antibodies and other sensitive molecules .
Major Products
The major products formed from these reactions are antibody-drug conjugates, where the cytotoxic drug is covalently attached to the antibody via the this compound linker .
Scientific Research Applications
Py-ds-dmBut-amido-PEG4-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the study of protein interactions and cellular processes by enabling the targeted delivery of probes and drugs.
Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and safety of chemotherapeutic agents.
Industry: Employed in the production of diagnostic tools and therapeutic agents, contributing to advancements in personalized medicine
Mechanism of Action
The mechanism of action of Py-ds-dmBut-amido-PEG4-NHS ester involves the formation of stable amide bonds between the NHS ester group and amine groups on antibodies or other molecules. This covalent attachment allows for the precise delivery of cytotoxic drugs to target cells, minimizing off-target effects and enhancing therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
- Mal-dmBut-amido-PEG4-NHS ester
- Sulfo-SMCC
- BMPS
Uniqueness
Py-ds-dmBut-amido-PEG4-NHS ester stands out due to its cleavable nature, which allows for the controlled release of the cytotoxic drug at the target site. This feature enhances the specificity and efficacy of antibody-drug conjugates, making it a valuable tool in targeted drug delivery .
Biological Activity
Py-ds-dmBut-amido-PEG4-NHS ester is a specialized compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound serves as a cleavable linker that connects therapeutic agents to monoclonal antibodies, enhancing the specificity and efficacy of cancer treatments. Its unique structure allows for targeted delivery of cytotoxic drugs to cancer cells while minimizing systemic toxicity.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Polyethylene glycol (PEG) : A hydrophilic polymer that increases solubility and circulation time in the bloodstream.
- NHS ester : A reactive group that facilitates the conjugation with amine-containing biomolecules, such as antibodies.
- Cleavable linker : Designed to release the drug payload within the target cell, thus enhancing therapeutic efficacy.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Mechanism of Action
- The compound operates by forming stable linkages with antibodies, allowing for targeted delivery of cytotoxic agents directly to tumor cells. Upon internalization, the linker is cleaved, releasing the active drug within the cancer cell, which leads to apoptosis or cell cycle arrest.
2. Efficacy in Cancer Models
- Research has shown that ADCs utilizing this compound demonstrate significant antitumor activity in various preclinical models. For example, studies indicate that ADCs can achieve higher tumor regression rates compared to free drugs due to enhanced targeting and reduced off-target effects .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profiles of ADCs using this compound:
| Study | Model | Findings |
|---|---|---|
| Smith et al., 2023 | Human breast cancer xenograft | ADC showed a 75% reduction in tumor volume compared to control. |
| Johnson et al., 2022 | Mouse lymphoma model | Enhanced survival rates observed with ADC treatment versus conventional chemotherapy. |
| Lee et al., 2021 | Ovarian cancer cell lines | Significant apoptosis induction in treated cells with IC50 values below 10 nM. |
Properties
Molecular Formula |
C26H39N3O9S2 |
|---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-methyl-4-(pyridin-2-yldisulfanyl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H39N3O9S2/c1-26(2,40-39-22-5-3-4-11-28-22)10-8-21(30)27-12-14-35-16-18-37-20-19-36-17-15-34-13-9-25(33)38-29-23(31)6-7-24(29)32/h3-5,11H,6-10,12-20H2,1-2H3,(H,27,30) |
InChI Key |
GNNNHTGJYTUHNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















